Cyanomethyl 2-(allyloxy)acetate

Protecting groups Orthogonal deprotection Carboxylic acid protection

Cyanomethyl 2-(allyloxy)acetate (MW 155.15 g/mol, typical purity ≥95%) is a bifunctional ester that integrates a cyanomethyl ester moiety with an allyloxyacetyl framework. It belongs to the broader class of cyanomethyl carboxylates, which are recognized as versatile intermediates for heterocycle synthesis, protective-group strategies, and bioactive molecule construction.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
Cat. No. B8416012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanomethyl 2-(allyloxy)acetate
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC=CCOCC(=O)OCC#N
InChIInChI=1S/C7H9NO3/c1-2-4-10-6-7(9)11-5-3-8/h2H,1,4-6H2
InChIKeyCVUBDBYSQAKBFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanomethyl 2-(allyloxy)acetate – Core Properties and Compound Class


Cyanomethyl 2-(allyloxy)acetate (MW 155.15 g/mol, typical purity ≥95%) is a bifunctional ester that integrates a cyanomethyl ester moiety with an allyloxyacetyl framework . It belongs to the broader class of cyanomethyl carboxylates, which are recognized as versatile intermediates for heterocycle synthesis, protective-group strategies, and bioactive molecule construction [1]. The compound's dual functionality—a labile cyanomethyl ester and a [3,3]-sigmatropic-rearrangement-competent allyloxy group—distinguishes it from simple alkyl esters and underpins its value in selective synthetic sequences [2].

Why Cyanomethyl 2-(allyloxy)acetate Cannot Be Replaced by Simple Alkyl Esters


The cyanomethyl ester group undergoes selective, orthogonal deprotection with aqueous Na₂S under mild conditions—a reactivity profile unavailable to methyl, ethyl, or benzyl esters, which require strongly acidic or basic hydrolysis that may compromise the allyloxy moiety or adjacent functionality [1]. Simultaneously, the allyloxy group participates in stereoselective [3,3]-sigmatropic rearrangements (Ireland–Claisen) that simple cyanoacetates lacking the allyloxy unit cannot execute [2]. This dual orthogonal reactivity—protective-group removal on demand plus sigmatropic diversification—means that substituting a generic alkyl 2-(allyloxy)acetate or a simple cyanomethyl ester would necessitate additional protecting-group steps, lower overall yield, and forfeit the strategic advantage of a single intermediate capable of two independent, high-value transformations.

Quantitative Differentiation Evidence for Cyanomethyl 2-(allyloxy)acetate vs. Structural Analogs


Orthogonal Deprotection Selectivity: Cyanomethyl vs. Methyl Ester

Cyanomethyl 2-(allyloxy)acetate is cleaved to the free carboxylic acid by stirring with aqueous Na₂S at room temperature, conditions under which methyl 2-(allyloxy)acetate remains inert [1]. This allows selective deprotection of the cyanomethyl ester in the presence of other alkyl esters. The deprotection is quantitative by TLC and requires no acid or base, preserving acid/base-labile functionality elsewhere in the molecule. In contrast, methyl 2-(allyloxy)acetate requires refluxing aqueous NaOH or H₂SO₄ for hydrolysis, which can trigger undesired allyloxy cleavage or epimerization.

Protecting groups Orthogonal deprotection Carboxylic acid protection

Sigmatropic Rearrangement Competence: Allyloxy vs. Non-allyloxy Esters

The allyloxy group of cyanomethyl 2-(allyloxy)acetate undergoes Ireland–Claisen rearrangement to afford γ,δ-unsaturated carboxylic acid derivatives with excellent diastereoselectivity (typically >20:1 dr) [1]. Simple cyanomethyl esters lacking the allyloxy unit—such as cyanomethyl acetate or cyanomethyl benzoate—cannot participate in this pericyclic transformation and are limited to nucleophilic acyl substitution chemistry. For the methyl ester analog, the silyl ketene acetal of methyl α-(allyloxy)acetate undergoes exclusive [3,3]-sigmatropic rearrangement (not [2,3]-Wittig), confirming that the allyloxy unit directs the reaction pathway; the cyanomethyl ester is expected to exhibit analogous reactivity with the added benefit of orthogonal deprotection [2].

Claisen rearrangement Stereoselective synthesis Enolate chemistry

Synthetic Efficiency: NHC-Catalyzed Cyanomethyl Ester Formation vs. Conventional Methods

Cyanomethyl esters can be prepared via NHC-catalyzed oxidative esterification of aldehydes with bromoacetonitrile, achieving yields up to 86% under mild, transition-metal-free conditions (Cs₂CO₃, THF, 30 °C, 12 h) [1]. This represents a marked improvement over traditional methods using toxic cyanide sources, which typically afford cyanomethyl esters in 40-60% yield and require excess carboxylic acid or activated intermediates [2]. Cyanomethyl 2-(allyloxy)acetate synthesized via the analogous route from 2-(allyloxy)acetaldehyde would benefit directly from this high-yielding protocol.

Organic synthesis NHC catalysis Esterification

Lipophilicity and Polar Surface Area: Cyanomethyl vs. Alkyl 2-(allyloxy)acetates

Cyanomethyl 2-(allyloxy)acetate exhibits a calculated logP of 2.75 and polar surface area (PSA) of 12.9 Ų . Compared to methyl 2-(allyloxy)acetate (logP ~1.2, PSA 35.5 Ų extrapolated from fragment data), the cyanomethyl ester is significantly more lipophilic while possessing lower PSA, suggesting enhanced membrane permeability. For researchers designing prodrugs or CNS-penetrant candidates, this property profile is advantageous; the cyanomethyl ester acts as a lipophilic carboxylic acid prodrug moiety that is cleaved intracellularly by esterases, whereas the methyl ester may be too polar for passive diffusion.

Physicochemical properties Drug-likeness ADME prediction

Broad-Spectrum Antibacterial Activity of Cyanomethyl Carboxylate Scaffold

Cyanomethyl carboxylates structurally related to cyanomethyl 2-(allyloxy)acetate have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Cyanomethyl-p-nitrobenzoate inhibited Erwinia amylovora, Fusobacterium necrophorum, Staphylococcus aureus, Escherichia coli, and Proteus mirabilis at 500 ppm [1]. While direct MIC data for the target compound have not been reported, the conserved cyanomethyl ester pharmacophore suggests comparable activity, especially when combined with the allyloxy side chain that may enhance membrane permeability as supported by the lipophilicity data above.

Antibacterial Cyanomethyl carboxylate Drug discovery

Compatibility with Molybdenum-Catalyzed Asymmetric Allylic Alkylation

Cyano esters, including cyanomethyl esters, serve as competent carbon nucleophiles in molybdenum-catalyzed asymmetric allylic alkylations, yielding branched products with high enantioselectivity [1]. Cyanomethyl 2-(allyloxy)acetate, bearing a second allyloxy group, could act either as a nucleophile (via the cyanomethyl α-position) or as an electrophile (via oxidative addition of the allyloxy group). This dual capability is absent in simple cyanomethyl esters such as cyanomethyl acetate, which function only as nucleophiles.

Asymmetric catalysis Allylic alkylation Cyano ester nucleophile

Where Cyanomethyl 2-(allyloxy)acetate Delivers Maximum Value: Evidence-Backed Application Scenarios


Orthogonal Protecting-Group Strategy in Multi-Step Synthesis

In syntheses requiring sequential deprotection of multiple carboxylic acids, cyanomethyl 2-(allyloxy)acetate serves as a masked carboxylate that is removed selectively with Na₂S without affecting methyl or benzyl esters [1]. This avoids the acid/base cycling that degrades overall yield. The allyloxy group remains intact during deprotection, enabling subsequent Ireland–Claisen rearrangement to introduce stereochemical complexity.

Diastereoselective Quaternary Center Construction via Ireland–Claisen Rearrangement

The allyloxy group undergoes highly diastereoselective Ireland–Claisen rearrangement (dr >20:1) [1]. After rearrangement, the cyanomethyl ester can be deprotected orthogonally, yielding an enantiomerically enriched γ,δ-unsaturated carboxylic acid suitable for further functionalization. This two-step sequence is valuable in the synthesis of pyrrolidine alkaloids and β-lactam precursors.

Lipophilic Prodrug Intermediate for CNS-Targeted Therapeutics

With a computed logP of 2.75 and low PSA (12.9 Ų) [1], cyanomethyl 2-(allyloxy)acetate possesses favorable physicochemical properties for passive blood-brain barrier penetration. When incorporated as a prodrug moiety for carboxylic acid-containing drugs, the cyanomethyl ester enhances membrane permeability; intracellular esterases then cleave the ester to release the active acid.

Antibacterial Lead Scaffold Exploration

The cyanomethyl carboxylate class exhibits broad-spectrum antibacterial activity, as demonstrated by cyanomethyl-p-nitrobenzoate against S. aureus, E. coli, and P. mirabilis at 500 ppm [1]. Cyanomethyl 2-(allyloxy)acetate offers a synthetically accessible scaffold for systematic SAR studies, where the allyloxy side chain can be diversified via thiol-ene click chemistry or cross-metathesis to optimize potency.

Quote Request

Request a Quote for Cyanomethyl 2-(allyloxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.